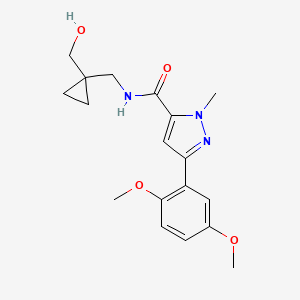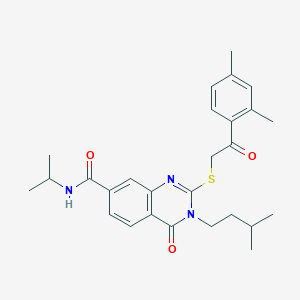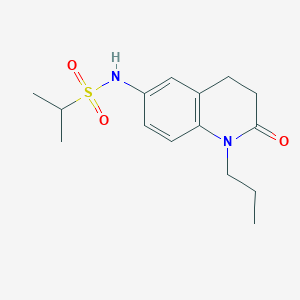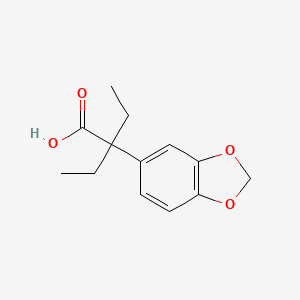
3-(2,5-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound , due to its complex structure, likely shares relevance with the synthesis and structural analysis of various pyrazole derivatives and their analogues. Research in this area focuses on creating novel compounds with potential for various applications, including therapeutic agents. For example, the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents shows significant activity and minimal toxicity, highlighting the utility of such compounds in medical research (El‐Hawash & El-Mallah, 1998). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for cytotoxic activity, demonstrating the versatility of pyrazole-based compounds in drug discovery (Deady et al., 2003).
Crystallography and Molecular Interaction Studies
Crystallographic studies of pyrazole derivatives, such as the analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, offer insights into the molecular interactions and stability of these compounds, providing a foundation for further functional applications (Prabhuswamy et al., 2016). Research into the structural dynamics and potential biological interactions of pyrazole derivatives can pave the way for the development of new materials and pharmaceuticals.
Potential Biological Activities
The exploration of pyrazole derivatives for their biological activities is a significant area of research. Studies on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcase the therapeutic potential of these compounds (Rahmouni et al., 2016). Such research underscores the importance of pyrazole derivatives in the development of new treatments and underscores the potential relevance of 3-(2,5-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide in similar applications.
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-21-15(17(23)19-10-18(11-22)6-7-18)9-14(20-21)13-8-12(24-2)4-5-16(13)25-3/h4-5,8-9,22H,6-7,10-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZMNWKIAGFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)


![2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2929553.png)

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)

![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)
![Benzo[b]thiophen-6-ylhydrazine hydrochloride](/img/structure/B2929564.png)
![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)